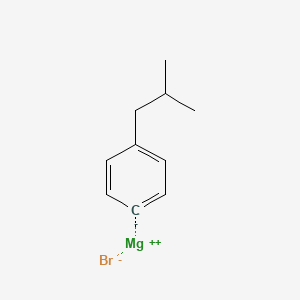

p-Isobutylphenyl magnesium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-methylpropylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.BrH.Mg/c1-9(2)8-10-6-4-3-5-7-10;;/h4-7,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAJYUMMJYAXIG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for P Isobutylphenyl Magnesium Bromide

Classical Grignard Formation via Oxidative Addition of Magnesium Metal

Mechanistic Investigations of Electron Transfer and Radical Pathways

The mechanism of Grignard reagent formation is not a simple, single-step event. It is widely accepted to involve electron transfer processes and the generation of radical intermediates. utexas.edualfredstate.edu The reaction occurs on the surface of the magnesium metal. alfredstate.edu

The kinetics of the reaction can be influenced by several factors, including the nature of the halide, the solvent, and the state of the magnesium surface. The general reactivity trend for the halide is I > Br > Cl. nih.gov The reaction rate is dependent on the concentration of the organic halide but not on the amount of magnesium, provided there is sufficient surface area. The process is often characterized by an induction period, a delay before the reaction initiates, which can be attributed to the need to break through a passivating layer of magnesium oxide or hydroxide (B78521) on the metal surface. wordpress.com

There is substantial evidence supporting the involvement of radical intermediates in the formation of Grignard reagents, including those derived from aryl halides. acs.orgresearchgate.netunp.edu.ar The proposed mechanism involves an initial single-electron transfer (SET) from the magnesium metal to the aryl halide (p-isobutylphenyl bromide) to form a radical anion. utexas.eduresearchgate.net This radical anion is unstable and rapidly fragments to yield a p-isobutylphenyl radical and a bromide ion. researchgate.net

The p-isobutylphenyl radical can then undergo several potential pathways. It can be reduced by another electron transfer from the magnesium surface to form the carbanionic center of the Grignard reagent, or it can react with MgBr, which is also formed on the surface. utexas.edu The presence of dimeric byproducts, such as 4,4'-diisobutylbiphenyl, which would result from the coupling of two p-isobutylphenyl radicals, is strong evidence for the existence of these radical intermediates. unp.edu.ar Studies using radical traps and radical clocks have further solidified the understanding that radical species are generated during the formation of aryl Grignard reagents. acs.orgresearchgate.netacs.orgharvard.edu

Influence of Reaction Solvents and Co-solvents on Reagent Stability and Reactivity

The choice of solvent is critical in the synthesis of Grignard reagents. The solvent not only dissolves the reactants but also plays a crucial role in stabilizing the highly reactive organomagnesium species. brainly.comvedantu.comquora.com

Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are the most common and effective solvents for Grignard reagent preparation. brainly.comquora.com They are aprotic, meaning they lack acidic protons that would otherwise react with and destroy the basic Grignard reagent. utexas.eduquora.com

The primary role of these ethers is to stabilize the Grignard reagent through coordination. The lone pairs of electrons on the oxygen atoms of the ether molecules solvate the electron-deficient magnesium center of the RMgX species. utexas.edubrainly.com This coordination forms a stable complex that helps to keep the Grignard reagent in solution and modulates its reactivity. vedantu.comquora.com In the absence of such coordinating solvents, the Grignard reagent would be much less stable and likely to decompose.

The stabilization provided by the ether solvent is also crucial for the Schlenk equilibrium, which describes the composition of Grignard reagents in solution. The equilibrium involves the monomeric Grignard reagent (RMgX) and its disproportionation products, the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). The solvent's coordinating ability influences the position of this equilibrium.

| Solvent Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) |

|---|---|---|

| Boiling Point | 34.6 °C | 66 °C |

| Polarity | Less Polar | More Polar |

| Coordinating Ability | Good | Better |

| Effect on Reactivity | Standard reactivity | Often enhances reactivity of less reactive halides |

This table provides a comparative overview of the properties of Diethyl Ether and THF as solvents for Grignard reagent synthesis. chegg.combrainly.com

The coordination of the solvent to the magnesium center directly impacts the reactivity of the Grignard reagent. While both diethyl ether and THF are effective, THF is generally considered a better coordinating solvent due to the more accessible lone pairs on its oxygen atom and its higher polarity. brainly.comstackexchange.com This enhanced coordination can be particularly beneficial when preparing Grignard reagents from less reactive halides, such as aryl chlorides, or when the reaction is sluggish in diethyl ether.

The higher boiling point of THF also allows for reactions to be conducted at higher temperatures, which can increase the reaction rate. chegg.combrainly.com However, the choice of solvent can also influence the course of subsequent reactions of the Grignard reagent. For instance, the use of co-solvents like toluene (B28343) or benzene (B151609) has been explored to modify the reaction conditions, such as increasing the reaction temperature. quora.com The addition of non-donating co-solvents can sometimes accelerate reactions by altering the polarity of the medium. researchgate.net The optimization of the solvent system is therefore a key consideration in tailoring the stability and reactivity of p-isobutylphenyl magnesium bromide for specific synthetic applications.

Strategies for Magnesium Metal Activation

Activation of the magnesium surface is a critical step for initiating the Grignard reaction. The primary goal is to disrupt the inert magnesium oxide layer, exposing the highly reactive underlying magnesium metal to the organic halide. stackexchange.com

Chemical activators are small, reactive molecules added to the reaction mixture to clean the magnesium surface and initiate the formation of the Grignard reagent. researchgate.net

1,2-Dibromoethane: This is a widely used and effective activating agent. stackexchange.comwvu.edu It reacts with the magnesium surface to produce ethylene (B1197577) gas and magnesium bromide. The observation of ethylene bubbles is a clear indicator that the activation process has begun. stackexchange.com This reaction etches the oxide layer, exposing fresh magnesium. The magnesium bromide formed can also help to solubilize the Grignard reagent as it forms. researchgate.net

Methyl Iodide: Similar to 1,2-dibromoethane, methyl iodide is a common initiator. stackexchange.comresearchgate.net It reacts readily with the small, exposed, or defective sites on the magnesium surface to form a small amount of methylmagnesium iodide (MeMgI). researchgate.net This initial Grignard reagent can then facilitate the main reaction, a phenomenon sometimes referred to as autocatalysis. researchgate.net

Diisobutylaluminum Hydride (DIBALH): DIBALH is a powerful reducing agent that has been identified as a highly effective activator for magnesium, particularly for challenging Grignard preparations. d-nb.infowikipedia.org It can activate the magnesium surface, allowing the reaction to be initiated and proceed at lower temperatures. d-nb.info Its utility has been demonstrated in various solvents, where it can offer better results than traditional activators like iodine. d-nb.info

| Activator | Mechanism of Action | Observable Indication | Key Advantages |

|---|---|---|---|

| 1,2-Dibromoethane | Reacts with Mg to form ethylene gas and MgBr₂, etching the MgO layer. stackexchange.comresearchgate.net | Bubbles of ethylene gas. stackexchange.com | Innocuous side-products; clear visual confirmation of activation. stackexchange.com |

| Methyl Iodide | Forms a small amount of highly reactive MeMgI, which initiates the main reaction. researchgate.net | Typically, the start of an exothermic reaction. | Effective for initiating reactions with less reactive halides. researchgate.net |

| Diisobutylaluminum Hydride (DIBALH) | Activates the magnesium surface, potentially by reduction or complex formation. d-nb.info | Initiation of reaction at lower temperatures. d-nb.info | Highly effective for sluggish reactions; can also act as a scavenger for trace water. d-nb.infochemistrysteps.com |

Mechanical methods physically disrupt the protective oxide layer on the magnesium, exposing the reactive metal surface without the use of chemical additives.

Crushing/Scratching: A simple and direct method involves crushing the magnesium turnings or pieces with a glass rod inside the reaction flask. stackexchange.comresearchgate.net This action breaks the turnings and scrapes off the oxide layer, creating fresh surfaces for the reaction to start.

Dry Stirring: Stirring the magnesium turnings vigorously under an inert atmosphere (like nitrogen or argon) for several hours before adding the solvent is a very effective activation technique. researchgate.netresearchgate.net This mechanical abrasion continuously exposes new metal surfaces. This method has been shown to be beneficial for the clean synthesis of reactive Grignard reagents. lookchem.com

Sonication: Placing the reaction flask in an ultrasonic bath can also initiate the Grignard reaction. stackexchange.comresearchgate.net The high-frequency sound waves create cavitation bubbles that implode on the metal surface, scouring away the oxide layer and facilitating the reaction.

Metal-Halogen Exchange Protocols for Organomagnesium Reagents

The metal-halogen exchange is a powerful alternative to the direct insertion of magnesium, particularly for the synthesis of highly functionalized organomagnesium reagents. harvard.edunih.gov This method involves the reaction of an organic halide (typically an iodide or bromide) with a pre-formed organomagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl). harvard.edu

A significant advantage of the halogen-magnesium exchange is its remarkable tolerance for a wide array of functional groups that are typically incompatible with classical Grignard synthesis. Because the exchange can often be performed at very low temperatures (e.g., below 0 °C), sensitive groups can be preserved. harvard.edu

Research, particularly by Knochel and coworkers, has demonstrated that functional groups such as esters, nitriles, imines, and even nitro groups can be present in the aryl halide substrate. harvard.edunih.govclockss.org The addition of lithium chloride (LiCl) to the exchange reagent (e.g., forming iPrMgCl·LiCl, a "Turbo-Grignard") has been shown to accelerate the exchange, allowing it to proceed under even milder conditions and further broadening the scope of tolerated functionalities. clockss.orgresearchgate.netchem-station.com

| Functional Group | Compatibility in Halogen-Mg Exchange | Reason for Tolerance |

|---|---|---|

| Ester (-COOR) | Tolerated nih.govclockss.org | Low reaction temperatures (-10 °C to 0 °C) prevent nucleophilic attack by the newly formed Grignard reagent. clockss.org |

| Nitrile (-CN) | Tolerated nih.govclockss.org | The exchange is much faster than the addition of the Grignard reagent to the nitrile at low temperatures. harvard.edu |

| Imine (-C=N-) | Tolerated harvard.edunih.gov | Can be used as a protecting group for aldehydes during the exchange. harvard.edu |

| Nitro (-NO₂) | Tolerated harvard.edu | The fast exchange at very low temperatures (e.g., -40 °C) outcompetes side reactions. harvard.edu |

Metal-halogen exchange reactions can be categorized based on the amount of the exchange reagent used.

Stoichiometric Reactions: In a typical stoichiometric process, one equivalent of an organomagnesium compound, like isopropylmagnesium bromide (i-PrMgBr) or isopropylmagnesium chloride (i-PrMgCl), is used to exchange with the organic halide. harvard.edu This is the most common approach. The development of iPrMgCl·LiCl has created a more active stoichiometric reagent that facilitates the exchange with less reactive substrates, such as organic bromides. clockss.orgresearchgate.net

The rate at which the halogen-magnesium exchange occurs is governed by several factors, primarily the nature of the halogen and the electronic properties of the aryl halide.

Nature of the Halogen: The exchange rate is highly dependent on the carbon-halogen bond being broken. The reactivity decreases significantly down the group. Aryl iodides undergo exchange much more rapidly than aryl bromides, which in turn are far more reactive than aryl chlorides. electronicsandbooks.com The relative reactivity has been quantified for reactions with i-PrMgCl·LiCl at 0°C as: ArI > ArBr > ArCl (Relative Reactivity ≈ 10¹¹ : 10⁶ : 1) electronicsandbooks.com

Electronic Effects: The electronic nature of the substituents on the aromatic ring has a profound impact on the reaction rate.

Electron-withdrawing groups (e.g., -CN, -COOR, -NO₂) accelerate the rate of exchange. harvard.educlockss.org This is because they stabilize the partial negative charge that develops on the aromatic ring during the transition state of the exchange.

Electron-donating groups (e.g., -OR, -NR₂) slow down the exchange rate. harvard.edu These groups increase the electron density on the ring, making it less favorable for the exchange to proceed.

This predictable influence of electronic effects allows for regioselective exchange reactions in polyhalogenated aromatic compounds containing different substituents.

Continuous-Flow Synthesis of this compound

Continuous-flow synthesis, particularly utilizing micro- and mesoscale reactors, has emerged as a superior alternative to conventional batch production for organometallic compounds like this compound. This approach involves the continuous pumping of reagents through a network of tubes or channels, where the reaction occurs. This methodology is especially advantageous for the synthesis of Grignard reagents, which are critical intermediates in the production of many active pharmaceutical ingredients (APIs), including the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). rsc.orgchemistryviews.org

The use of microfluidic (channel dimensions typically <1 mm) and mesofluidic reactors offers a host of benefits for the synthesis of sensitive organometallic reagents. The primary advantages stem from the high surface-area-to-volume ratio inherent in these systems. sci-hub.se This characteristic facilitates exceptionally efficient heat transfer, which is crucial for controlling the highly exothermic Grignard reaction. mit.edu In traditional batch reactors, localized hotspots can lead to thermal runaways and the formation of undesirable byproducts, such as the Wurtz coupling product. rsc.org In contrast, the superior temperature control in flow reactors minimizes these side reactions, leading to a purer product and higher yields. rsc.org

Furthermore, the small internal volumes of these reactors significantly enhance safety. mit.edu By minimizing the amount of hazardous reagent present at any given moment, the risks associated with potential runaway reactions are substantially reduced. mit.edu The rapid mixing achieved in microchannels also ensures that the halide is quickly converted, and the resulting Grignard product flows continuously through the reactor, which limits its contact with unreacted halide and thus suppresses side product formation. rsc.org The ability to safely handle notoriously reactive substrates, such as those prone to decomposition, is a key advantage of this technology. vapourtec.com

The scalability of flow reactors is another significant benefit. Production can be increased by either running the reactor for extended periods or by "numbering-up," which involves operating multiple reactors in parallel. sci-hub.se This provides a flexible and efficient path from laboratory-scale optimization to industrial-scale production. researchgate.net

| Advantage | Description | Source |

|---|---|---|

| Enhanced Safety | Small reactor volumes and reduced inventory of hazardous materials minimize the risk of thermal runaways and potential for over-pressurization. | mit.edu |

| Superior Heat Transfer | High surface-area-to-volume ratio allows for rapid dissipation of heat, preventing hotspots and improving temperature control. | sci-hub.sersc.org |

| Improved Product Purity & Yield | Minimized backmixing and reduced residence time prevent side reactions (e.g., Wurtz coupling), leading to a cleaner product and higher selectivity. Yields of 89-100% have been reported for Grignard reagents in flow. | rsc.orgresearchgate.net |

| Rapid Mixing | Efficient mixing in microchannels leads to faster reaction rates and complete conversion of starting materials. | sci-hub.se |

| Scalability | Production can be easily scaled by extending run times or by using multiple reactors in parallel ("numbering-up"). | sci-hub.seresearchgate.net |

| Process Control | Continuous monitoring using inline analytical tools (e.g., FTIR) allows for precise real-time control over reaction parameters. | researchgate.netmt.com |

The efficient generation of this compound in a continuous-flow system relies on the careful optimization of several process parameters. Packed-bed reactors, where a column is filled with magnesium turnings, are commonly employed for this purpose. researchgate.net The halide solution is then flowed through this packed bed.

Research has shown that the residence time distribution (RTD) within the reactor is a critical factor influencing the selectivity of the Grignard formation. rsc.org Achieving a plug-flow-like behavior, where the fluid moves through the reactor with a uniform velocity and minimal axial mixing, is ideal. rsc.org This minimizes the contact between the newly formed Grignard reagent and the unreacted halide, thereby suppressing the formation of the Wurtz coupling side product. rsc.org

Several strategies are employed to optimize the process and approach ideal plug-flow conditions:

Magnesium Particle Size and Packing Density: Using finer magnesium turnings increases the available surface area for the reaction and allows for a more densely packed bed. rsc.orgrsc.org This leads to a narrower residence time distribution and improved reaction selectivity. rsc.org

Flow Rate and Pumping System: The choice of pump and the resulting flow characteristics significantly impact the RTD. The use of oscillatory flow rates, as opposed to pulsation-free pumps, has been shown to increase the Bodenstein number—a measure of the ratio of convection to dispersion—by up to 70% for coarse magnesium turnings, indicating a flow profile closer to ideal plug flow. rsc.org

In-situ Activation: The magnesium surface is often passivated by a layer of magnesium oxide. In-situ activation, using agents like iodine or 1,2-dibromoethane, or by mechanical means, is crucial for initiating the reaction efficiently within the flow reactor. vapourtec.comresearchgate.net

Inline Process Analytical Technology (PAT): The integration of inline monitoring tools, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, allows for real-time analysis of the reaction stream. researchgate.netmt.com This enables precise control over the process, ensuring complete conversion of the halide and consistent product quality. mt.com

By fine-tuning these parameters, the continuous-flow synthesis can be optimized to achieve high conversion rates and yields, often reaching full conversion of the halide in a single pass through the reactor. researchgate.net

| Parameter | Effect on Process | Source |

|---|---|---|

| Residence Time Distribution (RTD) | A narrow RTD, approaching plug flow, minimizes side reactions by reducing contact between product and unreacted starting material. | rsc.org |

| Magnesium Turning Size | Finer turnings provide a larger surface area, leading to faster reaction rates and higher selectivity. | rsc.org |

| Packing Density | Increasing the packing density of the magnesium bed results in narrower RTDs and improved performance. | rsc.org |

| Flow Profile (e.g., Oscillatory Flow) | Can minimize backmixing and help achieve a more plug-flow-like behavior, increasing the Bodenstein number. | rsc.org |

| Inline Monitoring (PAT) | Allows for real-time tracking of reagent conversion and product formation, enabling precise process control and optimization. | researchgate.netmt.com |

Structural Characterization and Bonding Analysis of Organomagnesium Species

Investigation of the Schlenk Equilibrium in Solution and Solid State

The Schlenk equilibrium is a fundamental concept in the chemistry of Grignard reagents, describing a disproportionation reaction in solution. wikipedia.org For a generic Grignard reagent, RMgX, the equilibrium is represented as:

2 RMgX ⇌ MgX₂ + R₂Mg

This equilibrium between the alkyl- or arylmagnesium halide (RMgX), the magnesium halide (MgX₂), and the dialkyl- or diarylmagnesium compound (R₂Mg) is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the temperature. wikipedia.orglibretexts.org

In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), Grignard reagents are typically solvated, with the magnesium center coordinating to solvent molecules. wikipedia.org The position of the Schlenk equilibrium is significantly affected by the coordinating ability of the solvent. In weakly coordinating solvents, the equilibrium may favor the Grignard reagent itself, which can exist as monomers, dimers, or higher oligomers. wikipedia.orglibretexts.org Conversely, the addition of a strong chelating agent like dioxane can drive the equilibrium to the right by precipitating the magnesium halide as a complex, leaving the dialkylmagnesium species in solution. wikipedia.org

While specific studies on the Schlenk equilibrium of p-isobutylphenyl magnesium bromide are not extensively detailed in readily available literature, the general principles apply. It is expected to exist in solution as a mixture of this compound, magnesium bromide, and di(p-isobutylphenyl)magnesium, with the relative proportions dictated by the solvent and reaction conditions. In the solid state, Grignard reagents can form complex structures, often with bridging halide atoms and coordinated solvent molecules. libretexts.orgd-nb.info For instance, the solid-state structure of cyclopentadienylmagnesium bromide has been shown to be a dimer with bridging bromide ions. d-nb.info

Spectroscopic Approaches to Elucidating Organomagnesium Structures and Intermediates

Spectroscopic techniques are indispensable tools for understanding the structure, dynamics, and reactivity of organomagnesium compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the mechanisms of reactions involving organometallic species. nih.goved.ac.uk By monitoring changes in the NMR spectra over time, one can identify reactants, products, and intermediate species, providing valuable kinetic and structural information. nih.gov For Grignard reagents, ¹H and ¹³C NMR are routinely used to characterize the organic framework.

Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) can be employed to determine the size of species in solution, helping to distinguish between monomers, dimers, and higher oligomers involved in the Schlenk equilibrium. nih.gov Isotopic labeling studies, in conjunction with NMR, can also provide detailed insights into reaction pathways. nih.gov While specific NMR studies focused solely on the mechanistic analysis of reactions involving this compound are not widely published, the application of these general NMR techniques would be crucial for such investigations.

Electron Paramagnetic Resonance (EPR) and Chemically Induced Dynamic Nuclear Polarization (CIDNP) for Radical Detection

Some reactions involving Grignard reagents are believed to proceed through radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is a direct method for detecting and characterizing species with unpaired electrons. rsc.org However, the lifetimes of these radical intermediates are often too short for direct detection by conventional EPR.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is an NMR technique that can provide indirect evidence for the presence of radical pairs in a reaction. wikipedia.org It manifests as enhanced absorption or emission signals in the NMR spectrum of the reaction products, arising from a non-equilibrium distribution of nuclear spin states created during the radical pair's lifetime. rsc.orgwikipedia.org The observation of CIDNP effects in a reaction involving this compound would strongly suggest a mechanism involving radical intermediates.

Infrared Spectroscopy for In Situ Reaction Monitoring

Infrared (IR) spectroscopy is a valuable tool for real-time, in situ monitoring of chemical reactions. youtube.com By tracking the disappearance of reactant vibrational bands and the appearance of product bands, one can follow the progress of a reaction and gain insights into its kinetics. youtube.com For reactions involving this compound, IR spectroscopy could be used to monitor changes in the characteristic vibrational modes of the aromatic ring and the isobutyl group, as well as the formation of new bonds in the product. Attenuated Total Reflectance (ATR) probes allow for the direct insertion into a reaction vessel, providing a continuous stream of data without the need for sampling. youtube.com

Computational Chemistry for Understanding Bonding and Reactivity

Computational chemistry provides a powerful theoretical framework to complement experimental studies, offering insights into the electronic structure, bonding, and reactivity of molecules that are often difficult to obtain through experimentation alone. mdpi.com

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a widely used computational method for studying the reaction mechanisms of organometallic compounds. researchgate.netresearchgate.net DFT calculations can be used to model the geometries of reactants, transition states, and products, and to calculate their relative energies. researchgate.net This information allows for the mapping of the potential energy surface of a reaction, providing a detailed understanding of the reaction pathway and the factors that control its rate and selectivity. researchgate.net

For this compound, DFT studies could be employed to investigate the thermodynamics of the Schlenk equilibrium, the structure of various solvated species, and the mechanisms of its reactions with different electrophiles. nih.govresearchgate.net By calculating the activation energies for different possible pathways, one could predict the most likely reaction mechanism.

Electron Localization Function (ELF) Analysis for Multi-center Bonding

The Electron Localization Function (ELF) provides a powerful method for mapping the electron pair probability in molecular systems, offering chemically intuitive insights into the nature of chemical bonds. wikipedia.org Defined by Becke and Edgecombe, ELF is a measure of the spatial localization of a reference electron, allowing for a clear distinction between core and valence electrons, and the characterization of covalent bonds and lone pairs. wikipedia.org The ELF value ranges from 0 to 1, where a value close to 1 signifies perfect localization, typical of covalent bonds or lone pairs, while a value of 0.5 corresponds to the delocalization seen in a uniform electron gas. researchgate.nettaylorandfrancis.com

In the context of organomagnesium compounds like this compound, which often exist as dimers or larger aggregates in solution via the Schlenk equilibrium, multi-center bonding is a key feature. ic.ac.uk While specific ELF analysis data for this compound is not available in the literature, extensive studies on analogous diarylmagnesium compounds provide a detailed framework for understanding the bonding in these systems. ic.ac.uk

A seminal ELF analysis was performed on a diphenylmagnesium (B1604861) dimer, which serves as an excellent model for the dimeric species formed by this compound. The study focused on the bridging phenyl groups between the two magnesium centers. ic.ac.uk The analysis of the wavefunction reveals distinct basins of electron localization, which can be categorized and quantified.

The primary findings from the ELF analysis of the model diphenylmagnesium dimer are summarized below:

Synaptic Basins: The analysis identifies different types of "synaptic basins," which correspond to chemical bonds. Disynaptic basins represent conventional two-center bonds, while trisynaptic basins indicate three-center bonds. ic.ac.uk

Multi-center Bonding: In the central four-membered ring core of the dimer, composed of two magnesium atoms and two bridging carbon atoms, the ELF analysis reveals a trisynaptic basin. This basin covers both magnesium centers and the bridging carbon, which is a clear signature of a three-center bond. ic.ac.uk

Electron Population: Integration of the electron density within these basins provides quantitative data on the number of electrons involved in the bonds. The conventional two-center bonds show populations corresponding to typical two-electron bonds. The trisynaptic basin, however, reveals a population indicative of a three-center-three-electron (3c-3e) bond. ic.ac.uk

Valence Shell: The sum of the electron populations in the basins surrounding each magnesium atom was found to be approximately 7.91, confirming a conventional octet of electrons in the metal's valence shell. ic.ac.uk

Aromaticity: A crucial insight from this analysis is that the multi-center bonding arrangement allows the bridging phenyl groups to largely retain their aromatic character. This contradicts simpler models that would suggest an interruption of the ring's conjugation. ic.ac.uk

The quantitative results from the ELF basin analysis for the diphenylmagnesium dimer model are presented in the table below. This data is representative of the bonding expected in the dimeric form of this compound.

Table 1: ELF Basin Analysis for Diphenylmagnesium Dimer Model

| Basin Type | Description | Integrated Electron Population |

|---|---|---|

| Disynaptic | Conventional two-center bond | 2.48 e⁻ |

| Trisynaptic | Three-center bond (2 Mg, 1 C) | 2.70 e⁻ |

| Total Valence | Basins surrounding each Mg atom | 7.91 e⁻ |

This ELF analysis demonstrates that the bonding in dimeric Grignard reagents is more complex than simple Lewis structures would suggest. The presence of three-center-three-electron bonds is a fundamental characteristic of the bridging aryl groups in these organomagnesium species. ic.ac.uk Therefore, it can be inferred that the aggregated forms of this compound are stabilized by similar multi-center interactions, which are crucial for understanding their structure and reactivity.

Reactivity and Mechanistic Studies of P Isobutylphenyl Magnesium Bromide in Carbon Carbon Bond Formation

Nucleophilic Additions to Carbonyl Compounds

The addition of p-isobutylphenyl magnesium bromide to carbonyl compounds is a cornerstone of its synthetic utility. The polarized carbon-magnesium bond dictates its behavior as a potent nucleophile, attacking the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Reactions with Aldehydes and Ketones: Stereochemical Control in Alcohol Formation

The reaction of this compound with aldehydes and ketones leads to the formation of secondary and tertiary alcohols, respectively. libretexts.org The stereochemical outcome of these reactions is a subject of detailed study, influenced by the steric and electronic environment of both reactants.

Mechanistic Models for 1,2-Addition

The 1,2-addition of Grignard reagents to carbonyl compounds is a well-established process. While specific studies detailing the adherence of this compound to the Meisenheimer and Swain mechanisms are not prevalent, the general principles of Grignard additions provide a framework for understanding its reactivity. The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This forms a tetrahedral intermediate, a magnesium alkoxide, which is subsequently protonated during aqueous workup to yield the alcohol. libretexts.orgucalgary.ca For unhindered ketones, the reaction can proceed through a six-membered transition state. nih.gov

Influence of Steric Hindrance and Electronic Effects on Chemoselectivity

Steric hindrance and electronic factors play a crucial role in the chemoselectivity of the reaction between this compound and carbonyl compounds. chemrxiv.org

Steric Hindrance: Increased steric bulk around the carbonyl group or on the Grignard reagent can hinder the approach of the nucleophile, slowing down the reaction rate. nih.gov In cases of extreme steric hindrance, alternative reaction pathways, such as reduction or enolization, may become competitive.

Electronic Effects: The electrophilicity of the carbonyl carbon is a key driver of the reaction. Electron-withdrawing groups attached to the carbonyl compound enhance its reactivity towards nucleophilic attack, while electron-donating groups have the opposite effect. The p-isobutyl group on the Grignard reagent is weakly electron-donating, influencing the nucleophilicity of the reagent.

Table 1: Representative Reactions of this compound with Aldehydes and Ketones

| Carbonyl Reactant | Product | Alcohol Type |

| Formaldehyde | (4-isobutylphenyl)methanol | Primary |

| Acetaldehyde | 1-(4-isobutylphenyl)ethanol | Secondary |

| Acetone | 2-(4-isobutylphenyl)propan-2-ol | Tertiary |

Reactions with Esters and Acid Chlorides: Strategies for Selective Mono-addition

The reaction of this compound with esters and acid chlorides typically results in the formation of tertiary alcohols. This occurs because the initial addition product, a ketone, is more reactive than the starting ester or acid chloride and reacts with a second equivalent of the Grignard reagent. wvu.edu

Achieving selective mono-addition to form a ketone is challenging but can be accomplished under specific conditions:

Low Temperatures: Carrying out the reaction at very low temperatures can sometimes allow for the isolation of the ketone, as the reaction rate of the second addition is significantly reduced.

Use of a Less Reactive Grignard Reagent: While not directly applicable to this compound itself, the principle involves using a less reactive organometallic reagent that will react with the more reactive acid chloride but not with the resulting ketone.

Inverse Addition: Slowly adding the Grignard reagent to a large excess of the ester or acid chloride can favor the formation of the ketone by ensuring that the initially formed ketone has a lower probability of encountering another molecule of the Grignard reagent.

Table 2: Products from the Reaction of this compound with Esters and Acid Chlorides

| Reactant | Initial Product (Mono-addition) | Final Product (Di-addition) |

| Ethyl acetate | p-Isobutylacetophenone | 2-(4-isobutylphenyl)propan-2-ol |

| Acetyl chloride | p-Isobutylacetophenone | 2-(4-isobutylphenyl)propan-2-ol |

Carboxylation Reactions with Carbon Dioxide

The reaction of this compound with carbon dioxide is a classic method for the synthesis of 2-(4-isobutylphenyl)propanoic acid, commonly known as ibuprofen (B1674241). central.eduquora.comyoutube.com

Mechanistic Role of Magnesium(II) Lewis Acidity in CO2 Activation

The carboxylation of Grignard reagents involves the nucleophilic attack of the organometallic compound on the electrophilic carbon of carbon dioxide. ucalgary.ca The magnesium(II) ion in the Grignard reagent plays a crucial role as a Lewis acid. skku.edu

The mechanism is generally understood to proceed as follows:

Coordination: The magnesium center of the this compound coordinates to one of the oxygen atoms of the carbon dioxide molecule. This coordination polarizes the C=O bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. skku.edu

Nucleophilic Attack: The nucleophilic p-isobutylphenyl group then attacks the activated carbon atom of CO2, forming a magnesium carboxylate salt. ucalgary.caquora.com

Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the final carboxylic acid product, ibuprofen. central.eduquora.com

The use of solid carbon dioxide (dry ice) is a common laboratory practice for this reaction. google.com The efficiency of the reaction can be influenced by factors such as the solvent and the method of CO2 addition. google.com

Kinetic Studies and Catalytic Additives in Carboxylation

The carboxylation of Grignard reagents, including this compound, is a fundamental transformation for the synthesis of carboxylic acids. While specific kinetic data for the carboxylation of this compound is not extensively documented, valuable insights can be drawn from studies on analogous systems. For instance, the reaction of Grignard reagents with electrophiles often exhibits second-order kinetics, being first order in both the Grignard reagent and the electrophile. masterorganicchemistry.com In the case of carboxylation, the reaction rate is influenced by factors such as solvent, temperature, and the presence of catalytic additives.

The addition of certain catalytic additives can significantly enhance the rate and efficiency of carboxylation. For instance, in related nickel-catalyzed carboxylations of organic halides, the choice of ligand and additives is crucial for achieving high yields and selectivity. While not directly involving a pre-formed Grignard reagent, these catalyzed reactions highlight the importance of the coordination environment around the metal center in the carbon dioxide insertion step.

| Parameter | Observation in Analogous Grignard Reactions | Relevance to this compound Carboxylation |

| Reaction Order | Typically second-order overall (first order in Grignard and electrophile). masterorganicchemistry.com | The rate is expected to be dependent on the concentration of both the Grignard reagent and carbon dioxide. |

| Solvent Effects | Ethereal solvents like THF or diethyl ether are standard. The use of benzene (B151609) with a molar equivalent of ether has been shown to increase yields in reactions with nitriles. masterorganicchemistry.com | The choice of solvent can influence the solubility and reactivity of the Grignard reagent and the intermediate carboxylate salt. |

| Catalytic Additives | Copper(I) salts can catalyze the addition of Grignard reagents to nitriles. masterorganicchemistry.com | While not standard for simple carboxylation, the principle of using transition metal additives to enhance reactivity could be explored. |

Electrochemical Methods for CO2 Incorporation

Electrochemical methods offer an alternative pathway for the incorporation of carbon dioxide into organic molecules, representing a green and sustainable approach. digitellinc.com In the context of aryl halides, electrochemical carboxylation involves the reduction of the organic halide at the cathode to generate a reactive radical anion or organometallic intermediate, which then reacts with CO2. nih.gov

While the direct electrochemical carboxylation of a pre-formed Grignard reagent like this compound is not a common procedure, the principles of electrochemical CO2 fixation can be applied. In a hypothetical electrochemical setup, this compound could be generated in situ from p-isobutylbromobenzene, or the Grignard reagent itself could be used as a source of the nucleophilic aryl group. The electrochemical approach can potentially offer advantages in terms of controlling the reaction rate and avoiding the use of stoichiometric metal reductants. digitellinc.comnih.gov

The general mechanism for the electrochemical carboxylation of an aryl halide (ArX) involves the following steps:

Reduction of the Aryl Halide: ArX + e⁻ → [ArX]⁻•

Formation of the Aryl Radical: [ArX]⁻• → Ar• + X⁻

Further Reduction or Reaction with CO2: The aryl radical can be further reduced to an anion or react directly with CO2.

Carboxylation: Ar⁻ + CO₂ → ArCOO⁻ or Ar• + CO₂⁻• → ArCOO⁻

Protonation: ArCOO⁻ + H⁺ → ArCOOH

Reactions with Other Electrophiles

Ring-Opening of Epoxides for Carbon Chain Elongation

The reaction of this compound with epoxides provides an effective method for carbon chain elongation, leading to the formation of β-arylethanol derivatives. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic aryl group of the Grignard reagent attacks one of the electrophilic carbon atoms of the epoxide ring, causing the ring to open. vedantu.comlibretexts.org

The regioselectivity of the attack is governed by steric factors. The Grignard reagent will preferentially attack the less sterically hindered carbon atom of the epoxide. organicchemistrytutor.com For example, the reaction of this compound with propylene (B89431) oxide would primarily yield 1-(4-isobutylphenyl)propan-2-ol. The initial product is a magnesium alkoxide, which upon acidic workup, yields the final alcohol. vaia.com

Reaction Scheme: p-Isobutylphenyl MgBr + Propylene Oxide → 1-(4-Isobutylphenyl)propan-2-ol

| Reactant 1 | Reactant 2 | Key Mechanistic Step | Product |

| This compound | Propylene Oxide | Nucleophilic attack at the less substituted carbon of the epoxide | 1-(4-Isobutylphenyl)propan-2-ol |

Addition to Nitriles for Ketone Synthesis

The addition of this compound to nitriles is a valuable method for the synthesis of ketones. libretexts.orgchemistrysteps.com The reaction involves the nucleophilic attack of the aryl group from the Grignard reagent on the electrophilic carbon atom of the nitrile group (C≡N). ucalgary.caorganicchemistrytutor.com This initial addition leads to the formation of a magnesium salt of an imine. masterorganicchemistry.com Subsequent hydrolysis of this intermediate with aqueous acid yields the corresponding ketone. libretexts.org

A key feature of this reaction is that the addition occurs only once. The negatively charged nitrogen in the imine intermediate prevents a second addition of the Grignard reagent. chemistrysteps.com Kinetic studies on the reaction of n-butylmagnesium bromide with benzonitrile (B105546) have shown the reaction to be second order, first order in each reactant. masterorganicchemistry.com

Reaction Scheme: p-Isobutylphenyl MgBr + Benzonitrile → 4-Isobutylbenzophenone

| Reactant 1 | Reactant 2 | Intermediate | Product |

| This compound | Benzonitrile | Magnesium salt of an imine | 4-Isobutylbenzophenone |

Cross-Coupling Reactions Involving this compound

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Kumada Coupling)

This compound is an effective nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Kumada coupling. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond between the p-isobutylphenyl group and another organic group, typically an aryl or vinyl halide. slideshare.net

The catalytic cycle for the Kumada coupling is widely accepted to involve a series of steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the organic halide (R'-X), forming a palladium(II) intermediate. wikipedia.orgnrochemistry.com

Transmetalation: The Grignard reagent (p-isobutylphenyl-MgBr) undergoes transmetalation with the palladium(II) complex. The p-isobutylphenyl group replaces the halide on the palladium center, and a magnesium halide salt is formed. name-reaction.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final cross-coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The choice of palladium catalyst and ligands can influence the reaction's efficiency and scope.

Catalytic Cycle of Kumada Coupling: Image of the catalytic cycle for Kumada coupling would be placed here in a full article.

| Step | Description | Palladium Oxidation State Change |

| Oxidative Addition | Pd(0) inserts into the R'-X bond. | 0 → +2 |

| Transmetalation | The aryl group from the Grignard reagent replaces the halide on the Pd(II) center. | +2 → +2 |

| Reductive Elimination | The two organic ligands couple and are eliminated from the Pd center. | +2 → 0 |

Nickel-Catalyzed Coupling Processes

The nickel-catalyzed cross-coupling of Grignard reagents with organic halides, commonly known as the Kumada-Tamao-Corriu coupling, stands as a powerful and economically viable method for forging carbon-carbon bonds. organic-chemistry.org this compound, as an aryl Grignard reagent, participates effectively in these transformations, coupling with a variety of aryl and vinyl halides. The utility of nickel catalysis is particularly noted for its ability to activate less reactive electrophiles like aryl chlorides and for its cost-effectiveness compared to palladium. nih.govresearchgate.net

The mechanism of nickel-catalyzed Kumada coupling is complex and has been the subject of extensive study. It is generally accepted to proceed through a catalytic cycle involving various oxidation states of nickel, most commonly a Ni(0)/Ni(II) or a Ni(I)/Ni(III) cycle. nih.govmdpi.com The process typically begins with the reduction of a Ni(II) precatalyst by the Grignard reagent to a catalytically active low-valent nickel species, such as Ni(0). nih.gov This Ni(0) species then undergoes oxidative addition with the aryl or vinyl halide to form a Ni(II) intermediate. Subsequent transmetalation with this compound yields a diorganonickel(II) complex. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Ni(0) catalyst, thus completing the cycle. nih.gov

Recent investigations, supported by spectroscopic and computational studies, suggest that a Ni(I) species may be the key catalytically active intermediate in many Kumada cross-coupling reactions. mdpi.comresearchgate.net In this pathway, the Ni(II) precatalyst is reduced by the Grignard reagent to a Ni(I) complex. This Ni(I) species can then react with the aryl halide. mdpi.comresearchgate.net The exact mechanism can be influenced by factors such as the nature of the ligands, substrates, and reaction conditions. researchgate.net

A variety of nickel catalysts and ligands have been successfully employed for these couplings. Simple nickel salts like NiCl₂ can be effective, often in conjunction with phosphine (B1218219) ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or N-heterocyclic carbenes (NHC) which stabilize the nickel center and modulate its reactivity. nih.govnih.gov For instance, (dppe)NiCl₂ has been shown to be an effective precatalyst for the coupling of aryl Grignard reagents with benzylic sulfonamides. nih.gov Ligand-free systems have also been developed, particularly for the coupling of aryl Grignards with other aryl halides. rhhz.net

The reaction conditions for the nickel-catalyzed coupling of this compound with various electrophiles are generally mild, often proceeding at room temperature or with gentle heating in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. lookchemmall.com The choice of ligand and nickel precursor can significantly impact the reaction's efficiency and yield. nih.gov

Table 1: Representative Nickel-Catalyzed Coupling Reactions with Aryl Grignard Reagents

| Entry | Grignard Reagent | Electrophile | Catalyst System | Solvent | Conditions | Yield (%) | Ref. |

| 1 | Phenylmagnesium bromide | Iodobenzene | 0.5 mol% [(Triphos)NiICl] | THF | 2.5 h, rt | 89 | mdpi.com |

| 2 | Phenylmagnesium bromide | 4-Iodotoluene | 0.5 mol% [(Triphos)NiICl] | THF | 2.5 h, rt | 94 | mdpi.com |

| 3 | Benzylmagnesium chloride | Phenyl bromide | 5 mol% (dppf)NiCl₂ | Et₂O | 1 h, reflux | 97 | lookchemmall.com |

| 4 | tert-Butylmagnesium chloride | 2-Bromonaphthalene | 2.5 mol% NiCl₂·1.5H₂O | THF | 30 min, -10 °C | 62 | rhhz.net |

| 5 | Aryl Grignard | Benzylic Sulfonamide | 10 mol% (dppe)NiCl₂ | THF | 12 h, 23 °C | 58 | nih.gov |

Grignard-Initiated Cascade and Rearrangement Reactions (e.g., Claisen Rearrangement)

The utility of this compound extends beyond simple cross-coupling reactions. Its character as a strong base and a potent nucleophile enables it to initiate complex reaction sequences, including cascade and rearrangement reactions. organic-chemistry.orgmt.com One prominent example of such a rearrangement is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.org

The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgyoutube.com The reaction is typically concerted and proceeds through a cyclic, six-membered chair-like transition state. wikipedia.org While the classic Claisen rearrangement is thermally initiated, its variants can be catalyzed or initiated by reagents that facilitate the formation of the requisite allyl vinyl ether intermediate.

A Grignard reagent like this compound can play a crucial role in setting the stage for a Claisen rearrangement. Its primary function in this context is often as a strong base. For example, it can deprotonate an allylic alcohol. The resulting magnesium alkoxide can then react with a suitable ketene (B1206846) acetal (B89532) or a related species to form the key allyl vinyl ether intermediate in situ. This intermediate, once formed, can then undergo the characteristic organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement under the reaction conditions.

While direct literature examples detailing the use of this compound to specifically initiate a Claisen rearrangement are not prevalent, the principle is well-established with other Grignard reagents and strong bases. The Ireland-Claisen rearrangement, for instance, involves the reaction of an ester of an allylic alcohol with a strong base (like a lithium amide, but a Grignard reagent can be conceptually similar in its role as a base) to form a silyl (B83357) ketene acetal, which then rearranges.

Furthermore, Grignard reagents can participate in cascade reactions that might culminate in a rearrangement. A cascade reaction involves two or more sequential bond-forming or bond-breaking events that occur under the same reaction conditions without the isolation of intermediates. This compound could initiate such a cascade by first acting as a nucleophile, adding to a carbonyl group or an epoxide. masterorganicchemistry.com The resulting intermediate could then be poised to undergo a subsequent intramolecular reaction, such as a rearrangement, driven by the stereoelectronic properties of the system. The high reactivity of the carbon-magnesium bond makes it a powerful trigger for such complex molecular transformations. mnstate.edulibretexts.org

Table 2: Key Concepts in Grignard-Initiated Rearrangements

| Concept | Description | Role of Grignard Reagent | Potential Intermediate | Resulting Transformation |

| Base-Initiated Claisen | Formation of an allyl vinyl ether followed by rearrangement. | Acts as a strong base to deprotonate an allylic alcohol, facilitating the formation of the key intermediate. | Magnesium alkoxide of an allylic alcohol. | Formation of a γ,δ-unsaturated carbonyl compound. |

| Nucleophilic Cascade | Initial nucleophilic addition triggers a series of intramolecular reactions. | Acts as a nucleophile, adding to an electrophilic site (e.g., carbonyl, epoxide). | An alkoxide intermediate with functionality poised for subsequent reaction. | Complex polycyclic or rearranged molecular architectures. |

Applications of P Isobutylphenyl Magnesium Bromide in Advanced Organic Synthesis

Asymmetric Synthesis and Enantioselective Transformations

The development of methodologies to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern organic chemistry. p-Isobutylphenyl magnesium bromide has been employed in several strategies to achieve high levels of stereocontrol, including catalytic asymmetric additions, diastereoselective reactions, and the use of chiral auxiliaries.

Catalytic Asymmetric Addition to Carbonyls with Chiral Ligands

The enantioselective addition of Grignard reagents to prochiral carbonyl compounds, such as aldehydes and ketones, represents a powerful method for the synthesis of chiral secondary and tertiary alcohols. This transformation is often mediated by a chiral ligand that coordinates to the magnesium center, creating a chiral environment that directs the nucleophilic attack of the p-isobutylphenyl group to one face of the carbonyl.

The rational design of chiral ligands is crucial for achieving high enantioselectivity in Grignard additions. An effective chiral ligand for magnesium catalysis should possess several key features: a robust backbone to create a well-defined chiral pocket, appropriate donor atoms to coordinate with the magnesium ion, and tunable steric and electronic properties to optimize selectivity.

While specific ligands designed exclusively for this compound are not extensively documented, the principles of ligand design for Grignard reagents are broadly applicable. Common structural motifs in chiral ligands for magnesium catalysis include C2-symmetric diols, diamines, and amino alcohols, as well as phosphine-containing ligands. The modular nature of many ligand scaffolds allows for systematic modification to fine-tune their performance for specific substrates and Grignard reagents. For instance, the steric bulk and electronic nature of substituents on the ligand can significantly influence the stereochemical outcome of the reaction.

| Ligand Type | Key Features | Potential Application with this compound |

| Chiral Diols (e.g., TADDOL derivatives) | C2-symmetric, form well-defined chiral pockets. | Addition to aldehydes and ketones to form chiral alcohols. |

| Chiral Diamines (e.g., (R,R)-1,2-diaminocyclohexane derivatives) | Bidentate chelation to the magnesium center. | Enantioselective addition to various carbonyl compounds. |

| Chiral Amino Alcohols (e.g., derivatives of (-)-sparteine) | Hemilabile coordination, allowing for dynamic catalytic cycles. | Asymmetric addition to aldehydes. |

| Chiral Phosphine (B1218219) Ligands (e.g., BINAP derivatives) | Strong coordination to metals, often used in transition-metal catalyzed Grignard additions. | Copper- or nickel-catalyzed asymmetric conjugate additions. |

This table presents potential applications based on general principles of chiral ligand design for Grignard reagents, as specific data for this compound with these ligands is limited in the searched literature.

Asymmetric amplification, also known as a nonlinear effect (NLE), is a phenomenon where the enantiomeric excess (ee) of the product is higher than the ee of the chiral catalyst or ligand. This can be a significant advantage in asymmetric synthesis, as it allows for the use of ligands with lower enantiopurity without a proportional decrease in the product's ee. While the exploration of asymmetric amplification effects is a significant area of research in asymmetric catalysis, specific studies detailing these effects in reactions involving this compound are not prominently featured in the available literature. However, the general principles suggest that such effects could be operative in catalytic systems employing this Grignard reagent, particularly in cases where catalyst aggregation or the formation of dimeric species occurs.

Diastereoselective Control in Complex Molecular Systems

In molecules that already possess one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions aim to control the formation of one diastereomer over the others. The addition of this compound to chiral carbonyl compounds or imines is a common strategy for achieving such control. The stereochemical outcome is often governed by the steric and electronic properties of the existing stereocenter(s) and can be predicted using models such as Felkin-Anh or Cram's rule.

For instance, the addition of Grignard reagents to chiral α-alkoxy ketones often proceeds with high diastereoselectivity due to chelation control, where the magnesium atom coordinates to both the carbonyl oxygen and the α-alkoxy group, leading to a rigid cyclic transition state that favors attack from a specific face.

A notable application of diastereoselective control is the addition of Grignard reagents to chiral N-sulfinyl imines. nih.gov The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic addition of the Grignard reagent to one face of the C=N double bond. This methodology provides a reliable route to enantiomerically enriched amines. While the provided literature does not specify the use of this compound in this exact context, the general applicability of this method suggests its potential for the synthesis of chiral amines bearing a p-isobutylphenyl group.

| Substrate Type | Controlling Element | Expected Outcome of Addition of this compound |

| Chiral α-alkoxy ketone | Chelation of Mg with both oxygens | High diastereoselectivity for the syn or anti diol product. |

| Chiral N-sulfinyl imine | Steric hindrance from the sulfinyl group | High diastereoselectivity for one enantiomer of the corresponding amine. |

| Aldehyde with a chiral center at the α- or β-position | Steric hindrance dictating the trajectory of nucleophilic attack (Felkin-Anh model) | Preferential formation of one diastereomer of the resulting secondary alcohol. |

This table illustrates general principles of diastereoselective control in Grignard reactions. Specific data for this compound is needed for definitive examples.

Utilization of Chiral Auxiliaries in Synthesis

A chiral auxiliary is an organic compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. While the direct use of chiral auxiliaries covalently bonded to this compound is uncommon, a more frequent strategy involves the reaction of the Grignard reagent with a substrate containing a chiral auxiliary.

For example, the addition of this compound to an ester derived from a chiral alcohol would lead to a chiral ketone. Subsequent reduction of this ketone could then be directed by the stereocenter introduced in the first step. The chiral auxiliary is then cleaved to yield the final, enantiomerically enriched product. The effectiveness of this approach relies on the ability of the auxiliary to create a significant steric or electronic bias, leading to a high degree of facial selectivity in the addition of the Grignard reagent.

Total Synthesis of Complex Molecules and Pharmaceutical Precursors

This compound is a key reagent in the synthesis of several important pharmaceutical compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). The p-isobutylphenyl moiety is a common structural feature in this class of drugs, often referred to as "profens."

The synthesis of ibuprofen provides a classic example of the application of a Grignard reagent in the pharmaceutical industry. In one common synthetic route, 1-(4-isobutylphenyl)ethane is halogenated to form 1-chloro-1-(4-isobutylphenyl)ethane. This halide is then reacted with magnesium metal to generate the corresponding Grignard reagent, 1-(4-isobutylphenyl)ethylmagnesium chloride. Subsequent carboxylation of this Grignard reagent with carbon dioxide, followed by an acidic workup, yields ibuprofen. central.edu

Beyond the synthesis of profens, the p-isobutylphenyl group introduced by this Grignard reagent can be a crucial building block in the total synthesis of more complex natural products and designed molecules. Its incorporation can be a key step in constructing the carbon skeleton of a target molecule, with the aromatic ring providing a handle for further functionalization.

| Pharmaceutical Precursor/Target Molecule | Role of this compound | Reference |

| Ibuprofen | Key reagent for the introduction of the carboxyl group via carboxylation of the corresponding Grignard reagent. | central.edu |

| Other Profen NSAIDs | Potential for the synthesis of other 2-arylpropionic acids through similar Grignard carboxylation strategies. | General Synthetic Knowledge |

| Chiral Tertiary Alcohols | Nucleophilic addition to ketones, providing access to complex chiral building blocks for further elaboration. | mdpi.com |

This table highlights the primary application of this compound in the synthesis of ibuprofen and its potential in related structures.

Role as a Key Intermediate in the Synthesis of 2-Arylpropionic Acids

This compound is a pivotal intermediate in the synthesis of 2-arylpropionic acids, a class of compounds widely recognized for their analgesic and anti-inflammatory properties. The Grignard reagent, formed from the reaction of 1-bromo-4-isobutylbenzene with magnesium metal, provides a reactive carbanion that can be utilized in various carboxylation reactions to introduce the desired propionic acid moiety.

One common synthetic strategy involves the reaction of this compound with carbon dioxide, followed by an acidic workup, to yield 2-(4-isobutylphenyl)propanoic acid, commonly known as ibuprofen. This reaction is a classic example of the utility of Grignard reagents in constructing carboxylic acids. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt, which is subsequently protonated to afford the final product.

The versatility of this compound extends to its use in palladium-catalyzed cross-coupling reactions. For instance, it can be coupled with various electrophiles to generate a range of 2-arylpropionic acid derivatives. These reactions often exhibit high yields and selectivity, making them attractive for the synthesis of diverse libraries of potential therapeutic agents.

Synthetic Routes to Non-Steroidal Anti-Inflammatory Drugs (e.g., Ibuprofen)

The synthesis of ibuprofen, a widely used NSAID, serves as a prime example of the industrial application of this compound. The traditional Boots process for ibuprofen synthesis involves a six-step sequence, which has been largely supplanted by more efficient and greener alternatives. A common academic and industrial approach involves a multi-step synthesis starting from isobutylbenzene (B155976). This process typically includes a Friedel-Crafts acylation, a reduction, a chlorination, and finally, the formation of the Grignard reagent, this compound. This Grignard reagent is then carboxylated using carbon dioxide to produce ibuprofen. central.eduyoutube.com

A laboratory-scale synthesis of ibuprofen demonstrates this pathway:

Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride to form p-isobutylacetophenone. central.edu

Reduction: The resulting ketone is reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, using a reducing agent such as sodium borohydride. central.edu

Chlorination: The alcohol is then converted to the corresponding chloride, 1-chloro-1-(4-isobutylphenyl)ethane, by reaction with a chlorinating agent like hydrochloric acid. central.edu

Grignard Reagent Formation: The chloride is reacted with magnesium metal in an ethereal solvent to form this compound. central.edu

Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice) followed by acidic workup to yield ibuprofen. central.edu

The BHC (Boots-Hoechst-Celanese) process is a more atom-economical and greener alternative that involves a three-step synthesis from isobutylbenzene. While this process does not directly use a pre-formed Grignard reagent, it highlights the continuous efforts to improve upon traditional synthetic routes.

Implementation in Green Chemistry and Sustainable Synthesis

The use of this compound, and Grignard reagents in general, has been a focus of green chemistry initiatives aimed at developing more environmentally friendly and sustainable synthetic methodologies. Traditional Grignard reactions often require anhydrous ethereal solvents, which pose safety and environmental hazards. beyondbenign.orgcosmosmagazine.com

Development of Environmentally Benign Reaction Conditions

Efforts to create greener Grignard reactions have explored several avenues. One approach involves the use of alternative solvents with better environmental profiles, such as 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources. gordon.edu Research has also focused on minimizing the amount of solvent required, with some methods employing ball-milling techniques to carry out the reaction with only a small fraction of the traditional solvent volume, leading to a significant reduction in waste. cosmosmagazine.com This low-solvent method has shown high yields and is less sensitive to air and moisture, simplifying the reaction conditions. cosmosmagazine.com

Another strategy involves the development of aqueous Grignard-type reactions. While traditional Grignard reagents are incompatible with water, zinc-mediated Barbier-type reactions in aqueous media have been developed as a greener alternative for carbon-carbon bond formation. beyondbenign.org These methods reduce the reliance on volatile organic solvents, thereby minimizing environmental impact.

| Method | Key Features | Advantages |

| Solvent Replacement | Use of greener solvents like 2-MeTHF. gordon.edu | Derived from renewable resources, less hazardous. |

| Ball-Milling | Mechanochemical synthesis with minimal solvent. cosmosmagazine.com | Drastic reduction in solvent waste, less sensitive to air/water. cosmosmagazine.com |

| Aqueous Barbier-type Reaction | Zinc-mediated reaction in water. beyondbenign.org | Avoids flammable organic solvents, safer reaction conditions. |

Integration of Flow Chemistry for Process Intensification and Waste Minimization

Flow chemistry has emerged as a powerful tool for the sustainable synthesis of pharmaceuticals, including those involving Grignard reagents like this compound. rsc.orgdurham.ac.uknih.gov Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to handle highly reactive intermediates. rsc.orgsci-hub.se

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Time | Hours to days | Seconds to minutes nih.govchemistryviews.org |

| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, better control over exotherms rsc.orgsci-hub.se |

| Waste Generation | Significant solvent and reagent waste | Reduced solvent usage and waste rsc.orgsci-hub.se |

| Process Control | Difficult to control temperature and mixing | Precise control over reaction parameters rsc.orgsci-hub.se |

| Scalability | Challenging and often requires re-optimization | Scalable by running for longer times or in parallel sci-hub.se |

Advanced Analytical and Process Monitoring in Organomagnesium Chemistry

In Situ and On-Line Monitoring Techniques for Grignard Reactions

The ability to monitor Grignard reactions in real time without disturbing the reaction medium is a significant advancement in process analytical technology (PAT). nih.gov These techniques provide continuous data on reactant consumption, product formation, and the presence of intermediates or byproducts, enabling dynamic control over the process. dtu.dkacs.orgresearchgate.net

Several spectroscopic methods have proven effective for the in situ and on-line monitoring of Grignard reactions:

Near-Infrared (NIR) Spectroscopy: Inline NIR spectroscopy is a powerful non-invasive technique for monitoring continuous Grignard alkylation reactions. dtu.dkacs.orgresearchgate.net By using a flow cell, the entire reaction mixture can be scanned in real time, providing immediate data on the concentrations of key species. researchgate.net This method avoids the labor-intensive and time-consuming nature of traditional offline methods like HPLC. dtu.dkacs.org The highly overlapping absorbance bands in NIR spectra can be resolved using chemometric tools. dtu.dk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR has been successfully integrated into automated chemical synthesis platforms to monitor Grignard reactions in real time. nih.govnih.gov This technique is particularly robust, capable of providing reliable analytical data even in the presence of solids, a common feature in heterogeneous Grignard reagent formation. nih.gov Benchtop NMR spectrometers can be placed directly in a fume hood for continuous monitoring of reaction kinetics and mechanisms. magritek.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is another valuable tool for monitoring Grignard reactions. It can be used to detect transient species, such as magnesium alkoxide intermediates, which is crucial for understanding the reaction mechanism.

Mass Spectrometry (MS): On-line mass spectrometry allows for the direct analysis of chemical processes, characterizing product and impurity formation as well as reactant consumption in a single experiment. nih.gov Innovations in ambient ionization techniques and the development of portable mass spectrometers have made this technology increasingly accessible for monitoring a wide range of chemistries, including Grignard reactions. nih.gov

The following table summarizes the key in situ and on-line monitoring techniques used for Grignard reactions.

| Monitoring Technique | Advantages | Applications in Grignard Reactions | Key Research Findings |

| Near-Infrared (NIR) Spectroscopy | Non-invasive, real-time monitoring, suitable for continuous flow processes. dtu.dkacs.org | Monitoring reactant consumption and product formation in continuous alkylation reactions. dtu.dkresearchgate.net | Enables feedforward-feedback control loops to maintain stoichiometric ratios and minimize impurity formation. dtu.dkacs.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, robust in the presence of solids. nih.gov | Real-time monitoring and control of automated Grignard synthesis. nih.govnih.gov | Allows for dynamic adjustment of reaction conditions based on real-time spectral data, enhancing reproducibility. nih.govnih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Sensitive to changes in functional groups, useful for identifying intermediates. | Detection of transient species like magnesium alkoxides. | Coupled with cryogenic trapping, it can provide structural information on short-lived intermediates. |

| Mass Spectrometry (MS) | High sensitivity and selectivity, capable of identifying a wide range of species. nih.gov | On-line analysis of reaction components, including products, impurities, and reactants. nih.gov | Provides comprehensive characterization of the reaction profile in a single experiment. nih.gov |

Chemometric and Statistical Process Control Methodologies

The large datasets generated by in situ and on-line monitoring techniques require sophisticated data analysis methods to extract meaningful information. Chemometrics and statistical process control (SPC) provide the tools to translate raw analytical data into actionable process knowledge.

Chemometric techniques, such as Projection to Latent Structures (PLS) modeling, are essential for analyzing complex spectral data from techniques like NIR spectroscopy. dtu.dkresearchgate.net A robust PLS model can accurately quantify the concentration of reactants and products even in highly variable reaction mixtures. researchgate.net This quantitative information is then used to implement statistical process control strategies.

A systematic approach to building a chemometric model involves:

Correct Sampling: Ensuring representative samples are analyzed. dtu.dk

Model Building: Developing a robust calibration model using a set of known standards.

Model Validation: Testing the model's predictive ability on independent data.

Once a reliable model is established, it can be used to create a feedforward-feedback control loop. dtu.dkacs.orgresearchgate.net This allows for the automated adjustment of process parameters, such as reactant feed rates, to maintain the reaction as close as possible to the desired stoichiometric ratio, thereby minimizing byproduct formation and maximizing yield. dtu.dkresearchgate.net The use of statistical tools within a Quality by Design (QbD) framework helps in developing a scalable and robust control strategy for processes like Grignard reactions. anthembio.com

The table below outlines the key aspects of chemometric and statistical process control in Grignard reactions.

| Methodology | Description | Application in Grignard Reactions | Outcome |

| Chemometrics (e.g., PLS) | Statistical methods to extract information from chemical data. dtu.dkresearchgate.net | Resolving overlapping NIR spectra to quantify reactants and products in real time. dtu.dkresearchgate.net | Accurate prediction of component concentrations, enabling process control. researchgate.net |

| Statistical Process Control (SPC) | Using statistical methods to monitor and control a process. | Implementing feedforward-feedback control loops based on real-time analytical data. dtu.dkacs.orgresearchgate.net | Maintains optimal reaction conditions, minimizes impurities, and improves yield and safety. dtu.dkresearchgate.net |

| Quality by Design (QbD) | A systematic approach to development that begins with predefined objectives. anthembio.com | Designing robust and scalable control strategies for Grignard synthesis. anthembio.com | Enhanced process understanding and consistently high product quality. anthembio.com |

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. beilstein-journals.orgchemrxiv.org These technologies can analyze vast datasets of chemical reactions to identify patterns that may not be apparent to human chemists. ibm.com

For Grignard reactions, ML models have been developed to predict the major products of a given set of reactants. acs.org One approach combines generalized reaction templates with machine learning to score the likelihood of different reaction pathways. acs.org This has been demonstrated for a Grignard reaction involving isobutyl magnesium bromide, where the model correctly predicted the selective addition to an aldehyde over a nearby amide. acs.org

ML and AI can be applied in several ways to advance organomagnesium chemistry:

Reaction Prediction: Predicting the most likely products of a reaction, which is valuable for validating retrosynthetic pathways. digitellinc.com

Condition Optimization: Suggesting optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and selectivity. beilstein-journals.orgnih.gov Neural network models trained on large reaction databases can predict suitable conditions for a wide range of organic reactions. nih.gov

Discovery of New Reactions: By exploring vast chemical reaction spaces, AI can help identify novel transformations. ibm.comneurips.cc